molecular formula C22H24N2O5 B11122155 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide

Cat. No.: B11122155
M. Wt: 396.4 g/mol
InChI Key: CIBRVNANXOYFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide is a complex organic compound with a molecular formula of C23H24N4O5 This compound is known for its unique structure, which includes a benzodioxole moiety, an acetyl group, and a cyclohexylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Acetylation: The benzodioxole moiety is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated benzodioxole is reacted with cyclohexylamine to form the amide bond.

    Final Coupling: The resulting intermediate is coupled with benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the acetyl and amide groups.

    Substitution: Substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C22H24N2O5/c25-21(13-27-16-10-11-19-20(12-16)29-14-28-19)24-18-9-5-4-8-17(18)22(26)23-15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7,13-14H2,(H,23,26)(H,24,25)

InChI Key

CIBRVNANXOYFIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.